IC50 Comparison: 6-Amidino-2-naphthol vs. Nafamostat in ASIC Channel Blockade
6-Amidino-2-naphthol (AN), the methanesulfonate salt's active moiety, exhibits substantially weaker blockade of human acid-sensing ion channels (ASICs) compared to the parent compound nafamostat mesylate. The IC50 values for AN against ASIC1a, ASIC2a, and ASIC3 were approximately 1.2 mM, 1.3 mM, and 0.14 mM, respectively—representing an 88-fold to 929-fold reduction in potency compared to nafamostat [1]. This marked difference in inhibitory activity defines the compound's suitability as a low-potency control or metabolite probe rather than as a primary inhibitor in ASIC studies.
| Evidence Dimension | ASIC channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | ASIC1a: 1.2 mM; ASIC2a: 1.3 mM; ASIC3: 0.14 mM |
| Comparator Or Baseline | Nafamostat mesylate (FUT-175): ASIC1a IC50 = 13.5 µM; ASIC2a IC50 = 70.6 µM; ASIC3 IC50 = 2.5 µM |
| Quantified Difference | ASIC1a: 88-fold weaker; ASIC2a: 18-fold weaker; ASIC3: 56-fold weaker |
| Conditions | Xenopus oocytes expressing human ASIC1a, ASIC2a, or ASIC3; holding potential -60 mV; acid-evoked inward currents |
Why This Matters
Procurement decisions for ASIC electrophysiology studies require distinguishing between the potent parent inhibitor (nafamostat) and the weakly active metabolite (6-amidino-2-naphthol) to avoid inadvertent use of the wrong compound potency.
- [1] Ugawa S, Ishida Y, Ueda T, Inoue K, Nagao M, Shimada S. Nafamostat mesilate reversibly blocks acid-sensing ion channel currents. Biochem Biophys Res Commun. 2007;363(1):203-208. View Source
